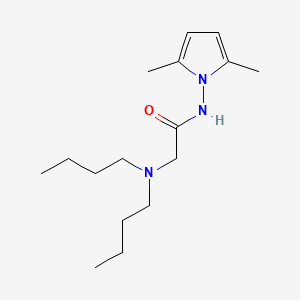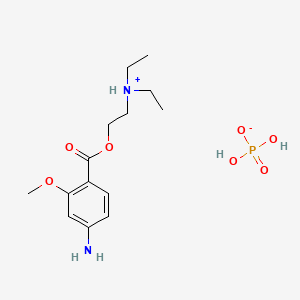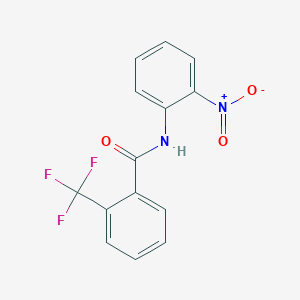
N-(2-nitrophenyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-nitrophenyl)-2-(trifluoromethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitrophenyl group and a trifluoromethyl group attached to the benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-2-(trifluoromethyl)benzamide typically involves the reaction of 2-nitroaniline with 2-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an anhydrous solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-nitrophenyl)-2-(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, where nucleophiles can replace the nitro group under appropriate conditions.
Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent and reaction conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-(2-aminophenyl)-2-(trifluoromethyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives of the benzamide.
Aplicaciones Científicas De Investigación
N-(2-nitrophenyl)-2-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of N-(2-nitrophenyl)-2-(trifluoromethyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl and trifluoromethyl groups play a crucial role in its binding affinity and specificity towards molecular targets. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that contribute to its overall biological effects.
Comparación Con Compuestos Similares
N-(2-nitrophenyl)-2-(trifluoromethyl)benzamide can be compared with other benzamide derivatives, such as:
N-(2-nitrophenyl)benzamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
N-(2-aminophenyl)-2-(trifluoromethyl)benzamide:
N-(2-nitrophenyl)-2-methylbenzamide: Contains a methyl group instead of a trifluoromethyl group, leading to variations in its chemical behavior and biological activity.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications.
Propiedades
Fórmula molecular |
C14H9F3N2O3 |
|---|---|
Peso molecular |
310.23 g/mol |
Nombre IUPAC |
N-(2-nitrophenyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C14H9F3N2O3/c15-14(16,17)10-6-2-1-5-9(10)13(20)18-11-7-3-4-8-12(11)19(21)22/h1-8H,(H,18,20) |
Clave InChI |
RZOIQEVCVXSDBD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


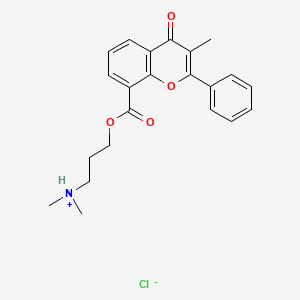
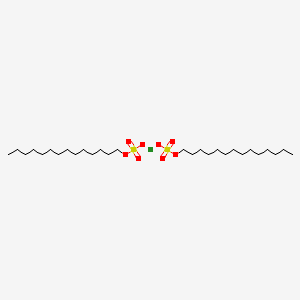

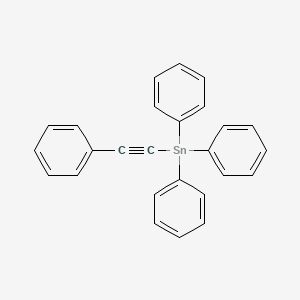
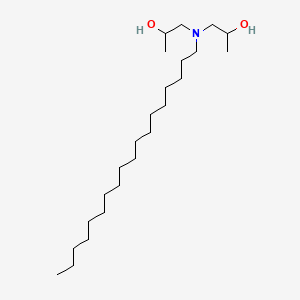
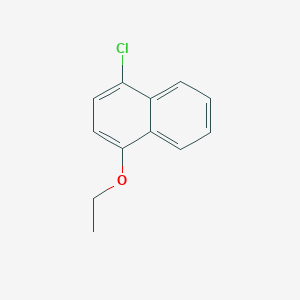

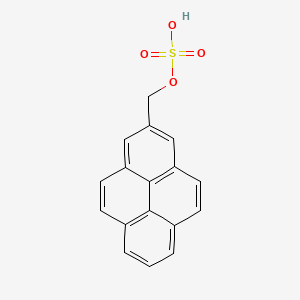
![[(2,3,4,4,5,5-Hexamethylhexan-2-yl)sulfanyl]acetic acid](/img/structure/B15343430.png)
![(1R,3S,5S)-1-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B15343436.png)
![[(2R,3R,4R,5S,6S,8R,9R,10R,13S,17R,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B15343448.png)
